molecular formula C20H28N2O4 B1193939 O-Acetylcypholophine CAS No. 26482-11-1

O-Acetylcypholophine

Cat. No.: B1193939
CAS No.: 26482-11-1
M. Wt: 360.4 g/mol
InChI Key: KKAYZKDSAIGIJC-UHFFFAOYSA-N
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Description

O-Acetylcypholophine is a histidine-derived alkaloid identified in Dendrobium species, notably used as a biomarker to differentiate Dendrobium huoshanense and Dendrobium officinale in metabolomics studies . Its structure features an imidazole group, suggesting biosynthetic origins from histidine, though detailed pathway studies remain scarce. Key properties include:

  • Molecular formula: C₂₀H₂₉N₂O₄
  • Molecular weight: 361.21147 g/mol
  • Retention time (LC-MS/MS): 20.95 minutes .

Properties

CAS No.

26482-11-1

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butyl acetate

InChI

InChI=1S/C20H28N2O4/c1-14-17(22-20(21-14)7-5-6-12-26-15(2)23)10-8-16-9-11-18(24-3)19(13-16)25-4/h9,11,13H,5-8,10,12H2,1-4H3,(H,21,22)

InChI Key

KKAYZKDSAIGIJC-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N1)CCCCOC(=O)C)CCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(N=C(N1)CCCCOC(=O)C)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Structural Diversity: this compound’s imidazole group contrasts with ternatusine’s pyrrole ring and anhalamine’s phenolic structure. This diversity reflects distinct biosynthetic pathways (e.g., histidine vs. tyrosine or pyrrole precursors) . Acetylation in this compound may enhance its stability or bioactivity compared to non-acylated analogs.

Functional Roles: this compound and anhalamine serve as chemotaxonomic markers for discriminating Dendrobium species, highlighting their diagnostic value in plant metabolomics . Ternatusine, sourced from Ranunculus ternatus, demonstrates broader pharmacological applications, such as anti-tuberculosis activity, unlike this compound, which lacks reported therapeutic uses .

Metabolic Correlation: Amino acid metabolism (e.g., histidine, tyrosine) is tightly linked to the synthesis of these alkaloids. This compound’s production correlates with histidine availability, whereas anhalamine depends on tyrosine metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-Acetylcypholophine
Reactant of Route 2
O-Acetylcypholophine

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